1-Methyl-1-propylpyrrolidinium hexafluorophosphate
Description
Evolution and Significance of Ionic Liquids (ILs) in Modern Chemical Research
Ionic liquids are salts that exist in a liquid state at temperatures below 100°C. researchgate.net This unique characteristic, coupled with properties like negligible vapor pressure, high thermal stability, and wide electrochemical windows, has positioned them as versatile alternatives to traditional volatile organic solvents. monash.edu The evolution of IL research has been marked by a shift from their initial exploration as mere solvents to their development as advanced materials with tailored functionalities. roco.global This progression is driven by the ability to modify their physical and chemical properties through the careful selection of cation and anion combinations. roco.global The scientific community's interest in ILs has grown exponentially, with a significant increase in publications since the early 2000s, reflecting their expanding applications in various fields, including electrochemistry, catalysis, and materials science. monash.edu
Classification and Structural Characteristics of Pyrrolidinium-Based Ionic Liquids
Pyrrolidinium-based ionic liquids are a subclass of ILs characterized by a cation containing a five-membered saturated nitrogen heterocycle. The general structure consists of a pyrrolidinium (B1226570) cation, typically N-alkyl-N-methylpyrrolidinium, paired with an anion. researchgate.net The alkyl group on the nitrogen atom can be varied (e.g., ethyl, propyl, butyl), which influences the physicochemical properties of the IL. iolitec.de These cations are known for their electrochemical stability. iolitec.de Pyrrolidinium-based ILs are often favored for their versatility and, in some cases, superior properties compared to the more common imidazolium-based ILs. iolitec.de
Specific Research Focus on 1-Methyl-1-propylpyrrolidinium (B8573862) Hexafluorophosphate (B91526)
1-Methyl-1-propylpyrrolidinium hexafluorophosphate, [C₃mpyr][PF₆], is an ionic liquid featuring the 1-methyl-1-propylpyrrolidinium cation and the hexafluorophosphate anion. Its molecular formula is C₈H₁₈F₆NP, and it has a molecular weight of 273.20 g/mol . nih.gov A key physical property of this compound is its melting point of 112 °C. nih.gov The hexafluorophosphate anion is known to be sensitive to hydrolysis, a factor that is considered in its applications. chemicalbook.com
Overview of Key Academic Research Trajectories for [C₃mpyr][PF₆]
Academic research on [C₃mpyr][PF₆] has primarily focused on its potential applications in electrochemical devices, particularly as an electrolyte component in batteries. Studies have investigated its thermal stability, ionic conductivity, and electrochemical window to assess its suitability for these applications. Research has also explored its use in binary mixtures with other electrolytes to enhance the performance and safety of lithium-ion batteries. researchgate.net The reductive stability of the [C₃mpyr]⁺ cation has been a significant point of investigation, with findings suggesting it contributes to the formation of a stable solid electrolyte interphase (SEI) on electrodes. roco.global
Physicochemical Properties of [C₃mpyr][PF₆]
| Property | Value |
| Molecular Formula | C₈H₁₈F₆NP |
| Molecular Weight | 273.20 g/mol |
| CAS Number | 327022-58-2 |
| Melting Point | 112 °C |
Note: The data in this table is compiled from various sources. nih.govresearchgate.net
Research Highlights of Pyrrolidinium-Based Ionic Liquids
| Research Area | Key Findings |
| Electrochemical Stability | Pyrrolidinium cations, including [C₃mpyr]⁺, exhibit high reductive stability, which is advantageous for battery applications. roco.global |
| Thermal Stability | Pyrrolidinium-based ILs generally show good thermal stability, a crucial factor for their use in devices that may operate at elevated temperatures. |
| Electrolyte Mixtures | The addition of pyrrolidinium-based ILs to conventional battery electrolytes can improve thermal stability and reduce interfacial resistance. researchgate.net |
| Solid Electrolyte Interphase (SEI) | The nature of the pyrrolidinium cation influences the formation and stability of the SEI on battery electrodes, impacting cell performance. roco.global |
This table summarizes general research findings for pyrrolidinium-based ionic liquids, which are relevant to understanding the research context of [C₃mpyr][PF₆].
Properties
IUPAC Name |
1-methyl-1-propylpyrrolidin-1-ium;hexafluorophosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N.F6P/c1-3-6-9(2)7-4-5-8-9;1-7(2,3,4,5)6/h3-8H2,1-2H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIDCWZPAKUACM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+]1(CCCC1)C.F[P-](F)(F)(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18F6NP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7049269 | |
| Record name | 1-Methyl-1-propylpyrrolidinium hexfluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7049269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
327022-58-2 | |
| Record name | 1-Methyl-1-propylpyrrolidinium hexfluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7049269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Purification for Research Applications
Quaternization Reactions for 1-Methyl-1-propylpyrrolidinium (B8573862) Cation Precursors
The initial step in synthesizing [C₃mpyr][PF₆] is the formation of the 1-methyl-1-propylpyrrolidinium cation ([C₃mpyr]⁺) through a quaternization reaction. This is a type of alkylation reaction where the nitrogen atom of a tertiary amine, in this case, 1-methylpyrrolidine (B122478), attacks an alkyl halide. The process converts the neutral amine into a quaternary ammonium (B1175870) salt.
The reaction typically involves reacting 1-methylpyrrolidine with a 1-propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane. The choice of halide can influence reaction rates, with iodides generally being more reactive than bromides, which are in turn more reactive than chlorides. The reaction is typically carried out in a suitable solvent, such as acetonitrile (B52724) or ethyl acetate, under reflux for an extended period to ensure complete reaction. orgsyn.org The resulting product is the 1-methyl-1-propylpyrrolidinium halide salt (e.g., [C₃mpyr]Br or [C₃mpyr]I), which serves as the precursor for the subsequent anion exchange step.
Table 1: Reactants for Quaternization
| Reactant | Formula | Role |
|---|---|---|
| 1-Methylpyrrolidine | C₅H₁₁N | Tertiary Amine |
| 1-Bromopropane | C₃H₇Br | Alkylating Agent |
Anion Metathesis Strategies for Hexafluorophosphate (B91526) Formation
Following the synthesis of the 1-methyl-1-propylpyrrolidinium halide, the next step is to replace the halide anion (e.g., Br⁻) with the desired hexafluorophosphate (PF₆⁻) anion. This is achieved through an anion metathesis, or ion exchange, reaction. amazonaws.com This method involves treating the halide precursor salt with a hexafluorophosphate salt of an alkali metal, such as potassium hexafluorophosphate (KPF₆) or sodium hexafluorophosphate (NaPF₆). researchgate.net
The reaction is typically performed in a solvent in which the starting ionic liquid precursor is soluble, but the resulting inorganic halide salt (e.g., KBr) is poorly soluble. orgsyn.org This insolubility drives the reaction to completion via precipitation of the inorganic salt, which can then be removed by filtration. For [C₃mpyr][PF₆], which is hydrophobic, the reaction is often carried out in water. The [C₃mpyr]Br dissolves, and upon addition of KPF₆, the desired [C₃mpyr][PF₆] forms as a separate, denser liquid phase, while the KBr byproduct remains in the aqueous phase.
Optimization of Reaction Conditions for High Purity and Yield in Laboratory Synthesis
Achieving high purity and yield requires careful optimization of several reaction parameters in both the quaternization and metathesis steps.
Stoichiometry : In the quaternization step, using a slight excess of the alkyl halide can drive the reaction to completion. However, any unreacted alkyl halide and starting amine must be thoroughly removed, often by washing with a solvent like ethyl acetate, before proceeding to the metathesis step to prevent contamination of the final product.
Temperature and Reaction Time : Quaternization reactions often require heating under reflux for 24 to 48 hours to ensure maximum conversion. orgsyn.org The progress can be monitored using techniques like thin-layer chromatography (TLC). orgsyn.org The metathesis reaction is typically faster and can often be conducted at room temperature with vigorous stirring for a few hours. orgsyn.org
Solvent Choice : The solvent plays a critical role. For quaternization, a polar aprotic solvent like acetonitrile is common. For the metathesis of hydrophobic ionic liquids like [C₃mpyr][PF₆], water is an ideal solvent as it allows for easy separation of the product and the inorganic byproduct. orgsyn.org
Table 2: Optimized Conditions for Laboratory Synthesis
| Parameter | Quaternization | Anion Metathesis |
|---|---|---|
| Temperature | Reflux (e.g., ~80-85°C) | Room Temperature |
| Time | 24-48 hours | 2-4 hours |
| Solvent | Acetonitrile or Ethyl Acetate | Deionized Water |
| Key Consideration | Removal of unreacted starting materials | Efficient separation of product from byproduct salt |
Advanced Purification Techniques for Electrochemical-Grade [C₃mpyr][PF₆]
For applications such as batteries and capacitors, ionic liquids must be of extremely high purity (electrochemical-grade), as trace impurities like water and halides can significantly degrade performance. solvomet.eumdpi.com
Ionic liquids, even hydrophobic ones, can absorb atmospheric water. ua.pt Water is a detrimental impurity as it narrows the electrochemical window of the electrolyte. researchgate.net Furthermore, the hexafluorophosphate anion is susceptible to hydrolysis, especially at elevated temperatures, which can produce acidic species like hydrogen fluoride (B91410) (HF). nih.govornl.gov
Standard methods for water removal include:
Heating under high vacuum : The ionic liquid is heated (e.g., to 70-80°C) under high vacuum for several hours to remove volatile impurities and water.
Use of Molecular Sieves : For trace water removal, molecular sieves (e.g., 3 Å or 4 Å) can be effective. researchgate.net
Dry Gas Purging : Bubbling a dry, inert gas like argon or nitrogen through the ionic liquid, sometimes with gentle heating, can also effectively remove residual water. researchgate.net
The water content in the final product is typically verified using Karl Fischer titration, with electrochemical-grade ionic liquids often requiring water levels below 10-20 ppm. ua.ptjrwb.de
Residual halide ions (Cl⁻, Br⁻, I⁻) from the quaternization step are one of the most common and problematic impurities. amazonaws.com They are difficult to remove completely and can cause corrosion and interfere with electrochemical processes. google.com
Effective protocols for halide removal include:
Aqueous Washing : Since [C₃mpyr][PF₆] is immiscible with water, repeated washing with deionized water is a primary method to remove the water-soluble inorganic halide byproducts and unreacted precursors. researchgate.net The absence of halides in the final washing water can be checked by adding a silver nitrate (B79036) solution; the absence of a silver halide precipitate indicates successful removal. amazonaws.com
Treatment with Activated Carbon : Stirring the ionic liquid with activated charcoal can help remove colored and organic impurities.
Liquid-Liquid Extraction : This method can be used to effectively remove organic halide salts and other residues. google.com
For research-grade standards, halide levels should be reduced to the parts-per-million (ppm) range. google.com
Analytical Validation of Synthetic Purity for Research Standards
To ensure the ionic liquid meets the stringent requirements for research applications, its purity must be validated using several analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the chemical structure of the 1-methyl-1-propylpyrrolidinium cation and to ensure the absence of organic impurities like unreacted starting materials.
Karl Fischer Titration : This is the standard method for quantifying trace amounts of water in the ionic liquid, with coulometric detection being particularly sensitive. jrwb.de
Ion Chromatography (IC) : IC is a highly sensitive technique for detecting and quantifying anionic impurities, especially halides like chloride and bromide, with detection limits often in the low ppm range. amazonaws.comresearchgate.net
Volhard Titration : This titration method can be used to determine higher concentrations of halide impurities, typically at levels of 1% wt or more. jrwb.de
Table 3: Analytical Methods for Purity Validation
| Technique | Purpose | Typical Detection Limit |
|---|---|---|
| NMR Spectroscopy | Structural confirmation and organic purity | ~0.1 mol% |
| Karl Fischer Titration | Water content quantification | < 10 ppm |
| Ion Chromatography | Trace halide impurity quantification | 0.1 - 1.0 ppm |
| Silver Nitrate Test | Qualitative check for halide presence | Qualitative |
Table 4: List of Mentioned Chemical Compounds
| Compound Name | Formula |
|---|---|
| 1-Methyl-1-propylpyrrolidinium hexafluorophosphate | C₈H₁₈F₆NP |
| 1-Methylpyrrolidine | C₅H₁₁N |
| 1-Bromopropane | C₃H₇Br |
| 1-Iodopropane | C₃H₇I |
| 1-Chlorobutane | C₄H₉Cl |
| 1-Methyl-1-propylpyrrolidinium bromide | C₈H₁₈BrN |
| 1-Methyl-1-propylpyrrolidinium iodide | C₈H₁₈IN |
| Potassium hexafluorophosphate | KPF₆ |
| Sodium hexafluorophosphate | NaPF₆ |
| Potassium bromide | KBr |
| Acetonitrile | CH₃CN |
| Ethyl acetate | C₄H₈O₂ |
| Silver nitrate | AgNO₃ |
Fundamental Electrochemical Phenomena and Transport Properties of C₃mpyr Pf₆
Electrochemical Stability Window Determination and Limiting Potentials
The electrochemical stability window (ESW) is a critical parameter for any electrolyte, defining the potential range within which it remains stable without undergoing oxidation or reduction. For pyrrolidinium-based ionic liquids, the nature of both the cation and the anion dictates these limits. The cathodic limit is typically determined by the reduction of the 1-methyl-1-propylpyrrolidinium (B8573862) ([C₃mpyr]⁺) cation, while the anodic limit is set by the oxidation of the hexafluorophosphate (B91526) ([PF₆]⁻) anion.
While specific experimental data for 1-Methyl-1-propylpyrrolidinium hexafluorophosphate is not abundantly available in publicly accessible literature, extensive research on analogous pyrrolidinium-based ionic liquids provides valuable insights. For instance, studies on similar compounds with bis(trifluoromethanesulfonyl)imide (TFSI) and bis(fluorosulfonyl)imide (FSI) anions demonstrate wide electrochemical stability windows, often in the range of 5 to 6 volts. rsc.org Specifically, 1-methyl-1-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide ([C₃mpyr][TFSI]) has been reported to possess a wide electrochemical stability window of 5.6 V versus Li+/Li.
It is important to note that the electrochemical window can be influenced by several factors, including the working electrode material, temperature, and the presence of impurities such as water and halides. These impurities can significantly narrow the practical operating window of the ionic liquid.
Theoretical calculations based on density functional theory (DFT) can also provide estimates of the anodic and cathodic limits. These computational methods calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the constituent ions to predict their oxidation and reduction potentials, respectively.
Ion Transport Mechanisms and Conductivity Characterization in Pure [C₃mpyr][PF₆]
The efficiency of an electrolyte is intrinsically linked to its ability to transport ions, which is quantified by its ionic conductivity. In pure [C₃mpyr][PF₆], charge transport occurs solely through the migration of the [C₃mpyr]⁺ cations and [PF₆]⁻ anions under an applied electric field. The conductivity is influenced by factors such as the size and shape of the ions, the viscosity of the liquid, and the temperature.
Influence of Temperature on Ionic Conductivity
The ionic conductivity of ionic liquids, including [C₃mpyr][PF₆], is strongly dependent on temperature. As temperature increases, the viscosity of the ionic liquid decreases, leading to an increase in ion mobility and, consequently, higher ionic conductivity. This relationship can often be described by the Vogel-Tammann-Fulcher (VTF) equation, which is characteristic of systems where ion transport is coupled with the viscous flow of the liquid.
Interactive Data Table: Estimated Ionic Conductivity of [C₃mpyr][PF₆] at Various Temperatures (Illustrative)
| Temperature (°C) | Estimated Ionic Conductivity (mS/cm) |
| 25 | 1.5 |
| 50 | 4.0 |
| 75 | 8.5 |
| 100 | 15.0 |
Note: This table is illustrative and based on typical behavior of similar ionic liquids. Actual values for [C₃mpyr][PF₆] may vary and require experimental verification.
Correlation of Ion Self-Diffusion Coefficients with Bulk Conductivity
The bulk ionic conductivity of an electrolyte is directly related to the movement of its constituent ions. This relationship can be further understood by examining the self-diffusion coefficients of the individual cations and anions, which quantify the random thermal motion of the ions in the absence of an electric field. These coefficients can be measured using techniques such as pulsed-field gradient nuclear magnetic resonance (PFG-NMR) spectroscopy.
The Nernst-Einstein equation provides a theoretical link between the ionic conductivity and the self-diffusion coefficients of the ions. Deviations from this ideal relationship, often observed in ionic liquids, can provide insights into the degree of ion pairing and correlated ion motion within the liquid. For pyrrolidinium-based ionic liquids, it has been observed that the self-diffusion coefficients of both the cation and anion are on the order of 10⁻¹¹ to 10⁻¹⁰ m²/s at room temperature, and they increase with temperature.
Electrode-Electrolyte Interfacial Layer Formation and Dynamics in [C₃mpyr][PF₆] Systems
The interface between the electrode and the electrolyte is a critical region where charge transfer reactions occur. In many electrochemical systems, particularly those involving reactive electrodes like lithium metal, a solid electrolyte interphase (SEI) can form on the electrode surface. This layer is formed from the decomposition products of the electrolyte and plays a crucial role in the stability and performance of the electrochemical device.
For electrolytes based on pyrrolidinium (B1226570) cations and hexafluorophosphate anions, the composition of the SEI is expected to be a complex mixture of organic and inorganic compounds. The [C₃mpyr]⁺ cation can decompose to form various organic species, while the [PF₆]⁻ anion is known to decompose in the presence of trace amounts of water to form species like LiF, LixPOyFz, and LixPFy. The formation of a stable and ionically conductive SEI is essential for preventing continuous electrolyte decomposition and ensuring long-term cycling stability. The properties of this interfacial layer are influenced by the electrode potential, temperature, and the specific composition of the electrolyte.
Charge Carrier Dynamics and Mobility Studies within [C₃mpyr][PF₆]
Techniques such as broadband dielectric spectroscopy can be employed to study the dynamics of charge carriers over a wide range of frequencies and temperatures. These studies can provide information on the hopping mechanism of ions and the characteristic relaxation times of the conductive processes. In many ionic liquids, the temperature dependence of charge carrier relaxation times follows a VTF-type behavior, indicating a strong coupling between charge transport and the structural relaxation of the liquid. The mobility of the individual ions is influenced by their size, shape, and interactions with their surrounding ions.
Structure Property Relationships and Computational Investigations of C₃mpyr Pf₆
Influence of Cationic and Anionic Structural Features on Electrochemical Behavior
The electrochemical characteristics of [C₃mpyr][PF₆] are intrinsically linked to the structural features of its constituent ions: the 1-methyl-1-propylpyrrolidinium (B8573862) ([C₃mpyr]⁺) cation and the hexafluorophosphate (B91526) ([PF₆]⁻) anion. The pyrrolidinium-based cation, with its saturated five-membered ring, generally imparts a degree of electrochemical stability.
The [PF₆]⁻ anion is well-known for its relatively high electrochemical stability and its role in forming a stable passivation layer on electrodes. However, its susceptibility to hydrolysis, which can produce species that are detrimental to electrochemical performance, is a recognized drawback. The combination of the [C₃mpyr]⁺ cation with the [PF₆]⁻ anion results in an ionic liquid with a specific set of electrochemical properties, including its ionic conductivity, electrochemical window, and interfacial behavior. These properties are a composite of the individual contributions of the cation and anion and their interactions.
Molecular Dynamics Simulations of [C₃mpyr][PF₆]
Molecular dynamics (MD) simulations provide a powerful tool for investigating the nanoscale structure and dynamics of ionic liquids like [C₃mpyr][PF₆]. These simulations can offer insights into ion transport, local structure, and rotational motions that are difficult to probe experimentally.
Intermolecular Structure and Radial Distribution Functions
The local arrangement of ions in [C₃mpyr][PF₆] can be characterized by radial distribution functions (RDFs). RDFs describe the probability of finding one ion at a certain distance from another. For instance, the RDFs between the nitrogen of the cation and the phosphorus of the anion can reveal the extent of ion pairing. Similarly, RDFs between different parts of the cations and anions can elucidate the nature of the liquid's structuring. In related ionic liquids like [BMIM][PF₆], RDFs have shown strong correlations induced by charge, indicating a well-defined local order.
Anisotropic Rotational Dynamics of Cation and Anion
The rotational motion of the non-spherical [C₃mpyr]⁺ cation and the octahedral [PF₆]⁻ anion is expected to be anisotropic. MD simulations can quantify this by calculating the rotational diffusion tensor. This analysis reveals whether the ions tumble isotropically or if their rotation is preferential around certain axes, which can be influenced by the local environment and intermolecular interactions.
Quantum Chemical Calculations and Density Functional Theory (DFT) Studies
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and intrinsic properties of the ions in [C₃mpyr][PF₆]. These calculations can be used to determine optimized geometries, charge distributions, and vibrational frequencies of the individual ions and ion pairs.
DFT studies can also be used to investigate the interaction energies between the [C₃mpyr]⁺ cation and the [PF₆]⁻ anion, providing insights into the stability of ion pairs and the nature of the forces governing the liquid's structure. Furthermore, these computational methods can help in the interpretation of experimental spectroscopic data by predicting theoretical spectra.
Spectroscopic Probes of Ion Interactions and Solvation Shell Structures (e.g., Raman, NMR)
Spectroscopic techniques such as Raman and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful experimental methods for probing the local environment and interactions of ions in [C₃mpyr][PF₆].
Raman spectroscopy can provide information on the vibrational modes of the cation and anion. Changes in the position and width of Raman bands can indicate the presence of different conformers of the cation or specific ion-ion interactions. For the [PF₆]⁻ anion, the symmetry-sensitive vibrational modes can be used to probe the local symmetry of the anion's environment, which can be perturbed by strong interactions with the surrounding cations.
NMR spectroscopy, through the measurement of chemical shifts and relaxation times, offers insights into the local magnetic environment of specific nuclei within the ions. For example, ¹⁹F and ³¹P NMR can be used to study the anion, while ¹H, ¹³C, and ¹⁴N NMR can probe the cation. These measurements can provide information on ion association, rotational dynamics, and the structure of the solvation shells around the ions.
Solvation Phenomena of Solutes within [C₃mpyr][PF₆] and its Mixtures
The solvation environment within the ionic liquid 1-Methyl-1-propylpyrrolidinium hexafluorophosphate, abbreviated as [C₃mpyr][PF₆], plays a pivotal role in its application across various chemical processes. The arrangement of the [C₃mpyr]⁺ cations and [PF₆]⁻ anions creates distinct polar and non-polar domains, which in turn govern the solubility and behavior of dissolved solutes. Understanding these solute-solvent interactions at a molecular level is crucial for optimizing reaction conditions, designing efficient separation processes, and developing novel applications for this ionic liquid.
The solvation capability of an ionic liquid can be quantitatively characterized using solvatochromic probes. These probes are dye molecules that exhibit changes in their UV-visible absorption spectra depending on the polarity of their immediate environment. Through these spectral shifts, a set of empirical solvent parameters, known as Kamlet-Taft parameters, can be determined. These parameters provide insight into three key aspects of solvation:
Hydrogen Bond Acidity (α): This parameter quantifies the ability of the solvent to donate a proton in a solvent-to-solute hydrogen bond.
Hydrogen Bond Basicity (β): This parameter measures the solvent's ability to accept a proton from a solute in a hydrogen bond.
Dipolarity/Polarizability (π*): This parameter reflects the solvent's capacity for non-specific dielectric and dispersion interactions.
Computational investigations, such as molecular dynamics (MD) simulations and quantum mechanical calculations, are powerful tools for elucidating the specific interactions between [C₃mpyr][PF₆] and various solutes. These studies can provide detailed information on the structure of the solute's solvation shell, including the coordination numbers of the cation and anion around the solute and the orientation of the ions. Furthermore, computational methods can be employed to calculate the interaction energies between the solute and the surrounding ionic liquid, offering a quantitative measure of the solvation strength.
For instance, simulations could model the solvation of a polar solute, like water, and a non-polar solute, such as a hydrocarbon. It is expected that polar solutes would primarily interact with the charged regions of the ionic liquid, while non-polar solutes would preferentially reside in the non-polar domains created by the alkyl chains of the pyrrolidinium (B1226570) cation.
The addition of co-solvents to [C₃mpyr][PF₆] can significantly alter the solvation environment. The introduction of a molecular solvent can disrupt the ionic liquid's nanostructure, leading to changes in properties such as viscosity, conductivity, and, importantly, solute solubility. The nature of the co-solvent (polar protic, polar aprotic, or non-polar) will dictate the specific changes in the solvation phenomena. For example, adding a protic co-solvent like an alcohol could introduce a new hydrogen-bonding network, potentially enhancing the solubility of certain solutes.
Detailed experimental studies on the solubility of various gases (e.g., CO₂, SO₂) and organic compounds in [C₃mpyr][PF₆] and its mixtures are essential for a comprehensive understanding of its solvation behavior. Such data would not only be fundamentally important but also crucial for the rational design of processes utilizing this ionic liquid.
Due to the limited availability of specific experimental data for this compound, the following table presents hypothetical data for illustrative purposes, based on trends observed for similar pyrrolidinium-based ionic liquids.
| Solute Probe | Interaction Type | Expected Solvation Behavior in [C₃mpyr][PF₆] |
| Reichardt's Dye | Primarily sensitive to hydrogen bond acidity and dipolarity | Moderate spectral shift, indicating a solvent environment of moderate polarity. |
| Nile Red | Sensitive to solvent dipolarity/polarizability | Significant spectral shift, reflecting the ionic nature and polarizability of the medium. |
| Carbon Dioxide (CO₂) | Lewis acid-base interactions | Physical solubility is expected, with potential for specific interactions with the anion. |
| Benzene | Non-polar interactions | Solvation driven by dispersion forces, likely residing in the non-polar domains of the IL. |
Research Applications in Advanced Energy Storage Systems
[C₃mpyr][PF₆] as an Electrolyte Component in Lithium-Ion Batteries
Pyrrolidinium-based ionic liquids are recognized for their electrochemical stability, which is a critical attribute for electrolytes in high-voltage lithium-ion batteries. proquest.comunimore.it The combination of the 1-Methyl-1-propylpyrrolidinium (B8573862) ([C₃mpyr]⁺) cation with various anions has been explored to optimize electrolyte performance for different electrode chemistries. nih.gov
The performance and safety of batteries employing lithium metal anodes are critically dependent on the formation of a stable Solid Electrolyte Interphase (SEI). researchgate.netntnu.no This layer forms from the decomposition of electrolyte components and must be ionically conductive but electronically insulating to prevent continuous electrolyte degradation and dendrite growth. mdpi.comnih.gov
Research into the interfacial behavior of pyrrolidinium-based ionic liquids with lithium metal provides critical insights. Studies on the closely related N-methyl-N-propylpyrrolidinium cation with a bis(fluorosulfonyl)imide (FSI⁻) anion reveal that the initial SEI formation is dominated by the decomposition of the anion. researchgate.net Molecular dynamics simulations and experimental analysis have shown that the FSI⁻ anion decomposes rapidly and spontaneously upon contact with the lithium metal surface, forming key inorganic components like lithium fluoride (B91410) (LiF). researchgate.net In contrast, the [C₃mpyr]⁺ cation exhibits greater stability, tending to remain structurally intact and moving away from the reactive lithium surface during the initial stages of SEI formation. researchgate.net While the specific decomposition products of the hexafluorophosphate (B91526) (PF₆⁻) anion would differ, this suggests that the [C₃mpyr]⁺ cation could facilitate the formation of a stable SEI by resisting reduction, allowing the anion to form the primary passivating layer. The composition of SEI in LiPF₆-based electrolytes typically includes LiF, LiₓPFy, and LiₓPFyO₂, alongside solvent reduction products. ntnu.nouri.edu
Lithium iron phosphate (B84403) (LiFePO₄) is a widely used cathode material valued for its safety and long cycle life. The choice of electrolyte is crucial for maximizing its performance, particularly at elevated temperatures and high charge-discharge rates. While direct performance data for [C₃mpyr][PF₆] with LiFePO₄ is limited, research on electrolytes containing the same [C₃mpyr]⁺ cation but with a bis(trifluoromethanesulfonyl)imide (TFSI⁻) anion demonstrates the cation's compatibility and potential.
In a study utilizing a polymer gel electrolyte incorporating [C₃mpyr][TFSI], a LiFePO₄/Li cell demonstrated excellent high-temperature performance. The cell was capable of delivering a high discharge capacity and maintained good capacity retention over cycling, highlighting the thermal and electrochemical stability imparted by the pyrrolidinium-based electrolyte. mdpi.com This performance suggests that the [C₃mpyr]⁺ cation effectively facilitates lithium-ion transport and maintains a stable interface with the LiFePO₄ cathode.
| Parameter | Value | C-Rate | Cycle Number |
|---|---|---|---|
| Discharge Capacity | 162.1 mAh g⁻¹ | 0.2C | 2 |
| Capacity Retention | 91.3% | 0.2C | 50 |
The charge-discharge characteristics of a lithium-ion battery, including its voltage profile, capacity, and cycle life, are heavily influenced by the electrolyte. large-battery.comevreporter.com An ideal electrolyte should support a stable voltage plateau and minimize capacity fade over repeated cycles. researchgate.netbatteryuniversity.com
The use of pyrrolidinium-based ionic liquids like [C₃mpyr][PF₆] can contribute to stable charge-discharge behavior. Their wide electrochemical stability window prevents decomposition at the high potentials experienced at the cathode surface during charging. nih.govmdpi.com The aforementioned study on the [C₃mpyr][TFSI] electrolyte with a LiFePO₄ cathode showed stable cycling with high capacity retention. mdpi.com This stability is attributed to the formation of a robust and non-reactive interface on the cathode, which prevents degradation of the electrode material and the electrolyte itself. This leads to a consistent discharge voltage profile and a slow rate of capacity decay over many cycles, indicating the promise of the [C₃mpyr]⁺ cation for developing durable lithium-ion batteries.
Integration of [C₃mpyr][PF₆] in Supercapacitors and Electric Double Layer Capacitors (EDLCs)
Ionic liquids are highly attractive electrolytes for Electric Double Layer Capacitors (EDLCs) due to their ability to operate at higher voltages than aqueous electrolytes, which can significantly increase the stored energy. researchgate.net The physical and chemical properties of the ionic liquid, including ion size and viscosity, play a crucial role in determining the device's performance.
The capacitance of an EDLC is primarily determined by the ability of electrolyte ions to form a dense electrostatic double-layer at the surface of a high-surface-area electrode, typically made of activated carbon. nih.govinrim.it The relationship between the size of the ions and the pore size of the carbon material is a key factor in maximizing capacitance. nih.gov
Research on EDLCs using electrolytes with the [C₃mpyr]⁺ cation (also denoted Pyr₁₃) has demonstrated high specific capacitance. In a study comparing various pyrrolidinium-based cations with the TFSI⁻ anion, the electrolyte containing [C₃mpyr]⁺ achieved an initial specific capacitance between 122.4 and 131.6 F g⁻¹ when used with activated carbon electrodes at 55 °C. researchgate.net This high capacitance is attributed to the effective formation of the electric double layer, facilitated by the cation's structure and the electrolyte's ionic conductivity at that temperature. The performance indicates that the [C₃mpyr]⁺ ion is well-suited for creating a high-density charge interface with porous carbon electrodes.
| Cation | Operating Temperature | Specific Capacitance (F g⁻¹) |
|---|---|---|
| 1-Methyl-1-propylpyrrolidinium ([C₃mpyr]⁺) | 55 °C | 122.4 - 131.6 |
| 1-Butyl-1-methylpyrrolidinium ([C₄mpyr]⁺) | 55 °C | ~125 |
| 1-Methyl-1-pentylpyrrolidinium ([C₅mpyr]⁺) | 55 °C | ~128 |
The primary advantage of using ionic liquids in supercapacitors is the potential to increase energy density without sacrificing power density. Energy density is proportional to the square of the operating voltage (E = ½CV²), so the wider electrochemical window of ionic liquids is highly beneficial. researchgate.net Power density relates to the speed at which energy can be delivered and is dependent on the ionic conductivity and the equivalent series resistance (ESR) of the device. researchgate.net
Utilizing an electrolyte like [C₃mpyr][PF₆] can lead to significant improvements in both metrics. The high operating voltage of pyrrolidinium-based electrolytes (e.g., 2.7 V in the cited study) allows for a substantial increase in energy density compared to aqueous systems (typically limited to ~1.0 V). researchgate.net Based on a specific capacitance of ~130 F g⁻¹ and a voltage of 2.7 V, a high theoretical energy density can be projected for the electrode material. Furthermore, the good ionic conductivity of these materials helps to maintain low ESR, enabling high power density. For comparison, a symmetric supercapacitor using a standard 1M LiPF₆ in organic carbonate electrolyte with microporous carbon has been reported to achieve an energy density of 36.7 Wh kg⁻¹ and a power density of 83.6 kW kg⁻¹. researchgate.net Devices using [C₃mpyr][PF₆] are expected to achieve competitive performance, making them suitable for applications that require both high energy storage and rapid energy delivery.
Development of Hybrid Electrolyte Systems Incorporating [C₃mpyr][PF₆]
Hybrid electrolytes, which combine ionic liquids with conventional organic solvents or polymers, are being explored to leverage the advantages of each component. The goal is often to improve safety and stability while maintaining high ionic conductivity.
Mixtures with Organic Carbonate Solvents
The practice of mixing ionic liquids with traditional organic carbonate solvents, such as ethylene (B1197577) carbonate (EC) and dimethyl carbonate (DMC), is a common strategy to create electrolytes with balanced properties. This approach can enhance the safety characteristics of the electrolyte due to the non-volatile nature of the ionic liquid, while the low viscosity of the carbonate solvents helps to ensure high ionic mobility.
A thorough literature review did not yield any studies that specifically investigate the performance, electrochemical properties, or cycling data of hybrid electrolytes composed of 1-Methyl-1-propylpyrrolidinium hexafluorophosphate and organic carbonate solvents for battery applications.
Polymer Gel Electrolytes for Solid-State Battery Applications
Polymer gel electrolytes (PGEs) are a class of quasi-solid-state electrolytes formed by trapping a liquid electrolyte, which can include an ionic liquid, within a polymer matrix such as poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP) or poly(ethylene oxide) (PEO). These materials offer a potential solution to the safety issues of liquid electrolytes while providing better electrode-electrolyte contact than solid ceramic electrolytes.
Studies on Advanced Battery Chemistries Utilizing [C₃mpyr][PF₆] Electrolytes (e.g., Mg-ion, Li-S)
Researchers are actively exploring "beyond-lithium-ion" technologies to meet the demand for higher energy density and lower cost. Magnesium-ion (Mg-ion) and lithium-sulfur (Li-S) batteries are two promising candidates, but both face significant challenges related to their electrolyte systems.
No published studies were identified that evaluate the use of this compound as an electrolyte in either magnesium-ion or lithium-sulfur batteries. The development of suitable electrolytes is a critical bottleneck for these technologies, requiring high ionic conductivity for multivalent ions (in the case of Mg-ion) and effective mitigation of the polysulfide shuttle effect (in the case of Li-S). The potential of [C₃mpyr][PF₆] in addressing these specific challenges remains unexplored in the available scientific literature.
Materials Science Applications of C₃mpyr Pf₆ in Research
Role of [C₃mpyr][PF₆] in the Synthesis of Advanced Materials
Ionic liquids are increasingly used as solvents, catalysts, or additives in the creation of new materials with tailored properties. [C₃mpyr][PF₆] has been explored for its role in modifying polymers and synthesizing nanoparticles.
While ionic liquids are widely used as media for polymerization or as functional additives in polymer composites, one specific application of [C₃mpyr][PF₆] has been investigated in the development of fire-retardant wood-polymer composites. Research has shown that [C₃mpyr][PF₆], along with other hexafluorophosphate-based ionic liquids, can be used to treat wood to enhance its resistance to fire and termites. nih.gov
The hexafluorophosphate (B91526) ([PF₆]⁻) anion of the ionic liquid can serve as a reactive fluorine source for the synthesis of metal fluoride (B91410) nanoparticles. Although studies may use different cations, the reactivity of the anion is a key functional aspect of any [PF₆]⁻-based ionic liquid. In this process, a metal-containing precursor is decomposed in the ionic liquid via methods such as microwave heating. The [PF₆]⁻ anion provides the fluoride ions necessary to form metal fluoride nanoparticles directly in the liquid medium.
This synthetic route offers a method to produce crystalline metal fluoride nanoparticles that are stable in the ionic liquid without the need for additional capping ligands or surfactants. The ionic liquid acts as both the solvent and the reactant, simplifying the synthesis process.
| Nanoparticle Type | Metal Precursor | Ionic Liquid Role | Synthesis Method | Key Finding |
|---|---|---|---|---|
| Metal Fluoride (e.g., FeF₂) | Metal Amidinates (e.g., Fe(AMD)₂) | Fluorine Source & Stabilizing Medium | Microwave-induced Decomposition | The [PF₆]⁻ anion serves as the fluorine source for the formation of crystalline metal fluoride nanoparticles. |
Surface Modification Studies with [C₃mpyr][PF₆]
The behavior of ionic liquids at interfaces is critical for applications in electrochemistry, lubrication, and surface engineering. Research into [C₃mpyr][PF₆] and its constituent ions focuses on understanding how they structure themselves at solid surfaces and influence surface properties.
The arrangement of ions at a solid-liquid interface dictates the properties of the electrical double layer and influences surface interactions. Studies using frequency modulation atomic force microscopy have provided molecular-resolution images of the interfacial structure of the 1-methyl-1-propylpyrrolidinium (B8573862) ([C₃mpyr]⁺) cation at the surface of alkali halides. acs.orgchemrxiv.org
Research on surfaces like rubidium iodide (RbI) reveals that the ionic liquid forms distinct solvation layers consisting of alternating layers of cations and anions. acs.orgchemrxiv.org This layering occurs even on surfaces with near-zero charge density, a phenomenon attributed to "overscreening," where the first layer of adsorbed counterions overcompensates the surface charge, inducing the formation of subsequent counter-charged layers. acs.org On surfaces with very high charge density, the structure can change to two consecutive layers of counterions, a phenomenon known as crowding. acs.org These findings demonstrate that the [C₃mpyr]⁺ cation participates in forming a highly ordered, layered structure at solid interfaces, which is sensitive to the charge density of the surface. acs.orgchemrxiv.orgatlas.jp
| Solid Surface | Surface Charge Density (σ) | Observed Interfacial Structure | Governing Phenomenon |
|---|---|---|---|
| RbI(100) | Near-Zero | Alternating cation and anion layers | Overscreening |
| RbI(111) | High | Two consecutive counterion layers | Crowding |
The adsorption of ions onto an electrode surface and the wetting characteristics of the electrolyte are fundamental to the performance of electrochemical devices. The interaction between pyrrolidinium-based cations and electrode surfaces has been a subject of detailed electrochemical studies. First-principles and molecular dynamics simulations have been used to investigate the decomposition and interfacial structure of pyrrolidinium-based ionic liquids at lithium metal surfaces, which is critical for understanding the formation of the solid electrolyte interphase (SEI) in batteries. researchgate.net
The structure of the alkyl side chains on the pyrrolidinium (B1226570) cation influences its adsorption behavior and the resulting stability of the interface. While specific wetting data, such as contact angle measurements for [C₃mpyr][PF₆] on various electrodes, are not extensively detailed in the available literature, the general properties of ionic liquids suggest that their wetting behavior is governed by a balance of forces. These include the van der Waals interactions between the alkyl chains and the electrode material, and the electrostatic interactions between the charged moieties of the ions and the charged surface of the electrode. The ability of an ionic liquid to effectively wet an electrode surface is crucial for ensuring a low-resistance interface and efficient charge transfer.
Applications in Chemical Process Research and Green Chemistry Initiatives
[C₃mpyr][PF₆] as a Reaction Medium in Organic Synthesis
The utility of ionic liquids as solvents in organic reactions is a significant area of research. Their non-volatile nature and ability to dissolve a wide range of organic and inorganic compounds make them attractive alternatives to traditional solvents.
The Friedel-Crafts reaction, a cornerstone of organic synthesis for the formation of carbon-carbon bonds on aromatic rings, traditionally employs volatile organic solvents and strong Lewis acid catalysts. Research into the use of ionic liquids as both solvent and catalyst aims to develop more environmentally benign protocols. While extensive research has been conducted on various ionic liquids in Friedel-Crafts reactions, specific studies detailing the catalytic activity of 1-Methyl-1-propylpyrrolidinium (B8573862) hexafluorophosphate (B91526) in these reactions are not extensively documented in publicly available literature. General studies on pyrrolidinium-based ionic liquids suggest that they can serve as effective media for such reactions, though specific performance data for [C₃mpyr][PF₆] remains a subject for further investigation.
Ionic liquids can influence the rate and outcome of chemical reactions due to their unique solvation effects and polarity. The structured environment within an ionic liquid can stabilize transition states and intermediates, potentially leading to increased reaction rates and higher yields compared to conventional solvents. However, detailed kinetic studies and comparative yield analyses for specific organic reactions conducted in 1-Methyl-1-propylpyrrolidinium hexafluorophosphate are not widely reported. The potential for [C₃mpyr][PF₆] to enhance reaction efficiencies is inferred from the general behavior of the pyrrolidinium (B1226570) class of ionic liquids, but specific quantitative data is needed to substantiate this for the compound .
[C₃mpyr][PF₆] in Separation Processes
The distinct phase behavior of ionic liquids with aqueous and organic solvents makes them promising candidates for separation processes such as liquid-liquid extraction and gas absorption.
The recovery of metals from aqueous solutions is crucial for both environmental remediation and resource recycling. Ionic liquids are being investigated as alternative extraction solvents to volatile organic compounds. The mechanism of extraction often involves the formation of a metal-containing complex that is preferentially soluble in the ionic liquid phase. While the broader class of pyrrolidinium-based ionic liquids has been studied for the extraction of various metal ions, specific data on the efficiency and selectivity of this compound for the recovery of particular metals is limited. The performance of an ionic liquid in metal extraction is highly dependent on the nature of the cation, the anion, and the specific metal ion being targeted.
Table 1: Illustrative Data on Metal Extraction using Pyrrolidinium-Based Ionic Liquids (General Class) Note: This table is for illustrative purposes based on the general class of pyrrolidinium ionic liquids, as specific data for [C₃mpyr][PF₆] is not readily available.
| Metal Ion | Extractant System | Extraction Efficiency (%) |
| Cobalt(II) | Pyrrolidinium-based IL with specific chelating agent | >95% |
| Nickel(II) | Pyrrolidinium-based IL with specific chelating agent | >90% |
| Copper(II) | Pyrrolidinium-based IL with specific chelating agent | >98% |
The selective absorption of gases, such as carbon dioxide (CO₂), is a critical area of research for industrial applications and climate change mitigation. The tunability of ionic liquids allows for the design of solvents with high gas solubility and selectivity. Research in this area has explored a wide variety of ionic liquids; however, specific studies focusing on the gas absorption properties of this compound are not prevalent in the current body of scientific literature. The interactions between the gas molecules and the ions of the liquid determine the absorption capacity and selectivity.
Table 2: Representative Gas Solubility in Pyrrolidinium-Based Ionic Liquids (General Class) Note: This table provides representative data for the general class of pyrrolidinium ionic liquids, as specific data for [C₃mpyr][PF₆] is not readily available.
| Gas | Ionic Liquid System | Solubility (mole fraction) at specified conditions |
| CO₂ | General Pyrrolidinium IL | Varies significantly with structure and conditions |
| CH₄ | General Pyrrolidinium IL | Generally lower than CO₂ |
| N₂ | General Pyrrolidinium IL | Generally lower than CO₂ |
Research on [C₃mpyr][PF₆] as a Sustainable Solvent Alternative
The investigation of this compound as a sustainable solvent is part of a larger effort to integrate the principles of green chemistry into industrial and laboratory practices. acs.orgacs.org The desirable properties of ionic liquids, such as their negligible vapor pressure, contribute to reducing air pollution and worker exposure to harmful fumes. Furthermore, the potential for recycling and reuse of ionic liquids is a key aspect of their sustainability profile.
Reduced Volatility and Flammability as a Research Advantage
A primary driver for the adoption of ionic liquids like this compound in research is their inherently low volatility and non-flammability. Unlike traditional organic solvents that readily evaporate, releasing volatile organic compounds (VOCs) into the atmosphere, ionic liquids have a negligible vapor pressure. researchgate.netrsc.org This property is a significant advantage in chemical process research, as it reduces the risk of worker exposure to harmful fumes and minimizes the environmental impact associated with solvent loss. researchgate.net
The high thermal stability of pyrrolidinium-based ionic liquids further enhances their safety profile. rsc.org Research has shown that these compounds can withstand high temperatures without significant decomposition, a critical factor in reactions requiring elevated temperatures. mdpi.com This thermal robustness, coupled with their non-flammable nature, makes them a safer alternative to many conventional solvents that are highly flammable and have low flash points. The reduced risk of fire and explosions in a laboratory setting is a paramount concern, and the use of ionic liquids like [PMPyrr][PF6] directly addresses this issue.
The combination of low volatility and high thermal stability also offers practical benefits in experimental design. Reactions can be conducted over a wider range of temperatures without the need for specialized equipment to handle volatile and flammable substances. This simplifies the experimental setup and can lead to more efficient and cost-effective research processes.
| Property | This compound | Conventional Organic Solvents (e.g., Toluene) |
| Vapor Pressure | Negligible | High |
| Flammability | Non-flammable | Highly flammable |
| Thermal Stability | High | Variable, often limited |
| VOC Emissions | None | Significant |
| Safety Profile | Enhanced safety, reduced fire risk | Higher risk of fire and exposure |
Recyclability and Reuse Methodologies in Laboratory Settings
A key tenet of green chemistry is the development of processes that are not only environmentally benign but also economically viable. The recyclability and reusability of solvents are central to achieving this goal. Ionic liquids, including this compound, offer distinct advantages in this regard due to their unique physical properties.
One of the most common methods for recycling ionic liquids is through liquid-liquid extraction . nih.gov Following a chemical reaction, the product, which is often non-polar, can be extracted from the ionic liquid phase using a conventional organic solvent. Due to the immiscibility of many organic solvents with ionic liquids, the product is selectively removed, leaving the ionic liquid and any dissolved catalysts behind. The low volatility of the ionic liquid prevents its loss during the extraction process. The organic solvent can then be easily removed from the product by evaporation, a step that is not feasible for the ionic liquid itself.
For reactions where the product is volatile, distillation offers a straightforward method for separation and ionic liquid recovery. nih.gov The non-volatile nature of [PMPyrr][PF6] allows for the simple distillation of the product directly from the reaction mixture, leaving the ionic liquid ready for reuse in subsequent reactions. This method is particularly efficient as it avoids the use of additional extraction solvents.
In the context of catalysis, where expensive metal catalysts are often employed, the ability to recycle both the solvent and the catalyst is highly desirable. For instance, in Suzuki coupling reactions, a widely used carbon-carbon bond-forming reaction, ionic liquids have been shown to effectively immobilize the palladium catalyst. rsc.org After the reaction, the organic products can be extracted, while the ionic liquid containing the catalyst can be recycled for multiple reaction cycles with minimal loss of catalytic activity.
Another promising technique for the separation of products from ionic liquids is organic solvent nanofiltration . This membrane-based separation method allows for the passage of the smaller product molecules while retaining the larger ionic liquid and catalyst complexes. rsc.org This technology offers an energy-efficient alternative to traditional extraction and distillation methods.
The selection of the appropriate recycling methodology depends on the specific chemical reaction and the physical properties of the products and reactants. The versatility of ionic liquids like this compound allows for the application of various recycling strategies, making them attractive solvents for sustainable chemical processes.
| Recycling Methodology | Description | Applicability |
| Liquid-Liquid Extraction | Separation of the product from the ionic liquid using an immiscible organic solvent. nih.gov | Suitable for non-polar products. |
| Distillation | Separation of a volatile product from the non-volatile ionic liquid. nih.gov | Applicable when the product has a significantly lower boiling point than the decomposition temperature of the ionic liquid. |
| Organic Solvent Nanofiltration | A membrane-based separation technique that separates molecules based on size. rsc.org | Effective for separating product molecules from the larger ionic liquid and catalyst complexes. |
Thermodynamic Modeling and Phase Behavior of C₃mpyr Pf₆ Systems
Solid-Liquid Equilibria in Binary and Multicomponent Systems involving [C₃mpyr][PF₆]
The solid-liquid equilibrium (SLE) of binary mixtures containing 1-Methyl-1-propylpyrrolidinium (B8573862) hexafluorophosphate (B91526) has been investigated to understand its behavior when combined with other ionic liquids. These studies are crucial for designing new ionic liquid-based systems with tailored properties.
One notable example is the binary system of [C₃mpyr][PF₆] with 1-methyl-1-propylpiperidinium hexafluorophosphate ([C₃mpip][PF₆]). This particular mixture exhibits the formation of a continuous solid solution. acs.orgua.pt This behavior, identified through techniques like differential scanning calorimetry and powder X-ray diffraction, is relatively rare among ionic liquid mixtures and indicates a high degree of miscibility and structural compatibility between the two components in the solid phase. acs.orgua.pt
In contrast, the mixture of [C₃mpyr][PF₆] with 1-propyl-3-methylimidazolium hexafluorophosphate ([C₃mim][PF₆]) displays a different phase behavior. This system forms a eutectic mixture, leading to a significant depression in the melting point. acs.org For a mixture with a mole fraction of 0.501 of [C₃mim][PF₆], the melting temperature was observed to be 283.15 K, which represents a substantial decrease of 101.50 K from the melting point of the pure component. acs.org The liquid phase of this mixture shows slight negative deviations from ideal behavior. acs.org
Another studied system is the mixture of [C₃mpyr][PF₆] with 1-propyl-3-methylpyridinium hexafluorophosphate ([C₃mpy][PF₆]). In this case, [C₃mpy][PF₆] behaves ideally, while the other component shows positive deviations. acs.org
Phase Transition Behavior and Enthalpies of Transition
The melting profile of [C₃mpyr][PF₆], as determined by differential scanning calorimetry, reveals these complex transitions. The asymmetric unit of the [C₃mpyr][PF₆] crystal structure is notably large, consisting of five PF₆ anions and five 1-methyl-1-propylpyrrolidinium cations. acs.org There appears to be a correlation between the volume of the asymmetric unit, the melting temperature, and the tendency for polymorphism. A larger volume may allow for more degrees of freedom for the molecules to pack in different arrangements, thus leading to multiple solid phases. acs.org
Predictive Modeling Approaches (e.g., COSMO-RS, Modified Quasichemical Model) for Phase Diagrams
Predictive models are invaluable tools for estimating and understanding the phase behavior of ionic liquid systems, including those containing [C₃mpyr][PF₆]. These models can help in screening potential co-formers for eutectic mixtures and in designing systems with desired melting characteristics without the need for extensive experimental work.
The Conductor-like Screening Model for Real Solvents (COSMO-RS) has been employed to predict the solid-liquid equilibrium of systems involving [C₃mpyr][PF₆]. researchgate.netresearchgate.net This quantum chemistry-based model can estimate the chemical potential of substances in the liquid phase, which is essential for calculating phase diagrams.
Furthermore, classical thermodynamic approaches are used to analyze the non-ideality of the liquid phase in binary mixtures. acs.orgua.pt By comparing the experimental phase behavior with the calculated behavior of an ideal liquid phase, it is possible to determine the activity coefficients of the components. acs.orgua.pt This analysis provides insights into the intermolecular interactions present in the liquid state. acs.orgua.pt For instance, while many hexafluorophosphate-based ionic liquid mixtures exhibit near-ideal behavior in the liquid phase, some, like the one containing [C₃mpyr][PF₆] and [C₃mim][PF₆], show noticeable deviations. acs.org
Water Solubility and Hygroscopicity Studies in the Context of Phase Behavior
The interaction of [C₃mpyr][PF₆] with water is an important aspect of its phase behavior, as water is a common impurity that can significantly alter the properties of ionic liquids. rsc.org Studies on the water solubility of [C₃mpyr][PF₆] have been conducted to quantify its hygroscopicity.
Experimental data on the water solubility of 1-Methyl-1-propylpyrrolidinium hexafluorophosphate have been reported over a temperature range from 288.15 K to 318.15 K. researchgate.netresearchgate.net The solubility of this hydrophobic ionic liquid in water is relatively low. The process of dissolution appears to be endothermic, as the solubility slightly increases with an increase in temperature. researchgate.net The hydrophobicity of pyrrolidinium-based cations is generally found to be greater than that of imidazolium- and pyridinium-based cations. researchgate.net
The following table presents the experimental water solubility data for [C₃mpyr][PF₆] at different temperatures.
| Temperature (K) | Solubility (mol·kg⁻¹) |
|---|---|
| 288.15 | - |
| 298.15 | - |
| 308.15 | - |
| 318.15 | - |
Specific solubility values were not available in the search results, though the study of solubility across this temperature range was noted. researchgate.netresearchgate.net
Eutectic Mixtures Formation for Lower Melting Point Ionic Liquids
The formation of eutectic mixtures is a key strategy for lowering the melting point of ionic liquids, thereby expanding their liquid range and applicability at or near room temperature. researchgate.netresearchgate.net By mixing two or more high-melting ionic solids, it is possible to create a mixture that melts at a significantly lower temperature than any of the individual components.
As mentioned earlier, the binary system of [C₃mpyr][PF₆] and [C₃mim][PF₆] provides an excellent example of eutectic formation. The significant melting point depression observed in this system highlights the potential for creating novel room-temperature ionic liquids from salts that are solid at ambient conditions. acs.org The ability to tune the melting point of ionic liquid mixtures by carefully selecting the components and their compositions is a powerful tool for materials design. researchgate.netresearchgate.net The large concentration range in which these mixtures exist as a liquid at room temperature makes them attractive for various applications. acs.org
Advanced Analytical and Characterization Techniques Employed in C₃mpyr Pf₆ Research
Spectroscopic Analysis (NMR, FT-IR, Raman Spectroscopy) for Structural and Interaction Studies
Spectroscopic methods are indispensable for probing the molecular structure and intermolecular interactions within [C₃mpyr][PF₆].
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for confirming the chemical structure of the 1-methyl-1-propylpyrrolidinium (B8573862) ([C₃mpyr]⁺) cation. ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon environments, respectively, confirming the integrity of the pyrrolidinium (B1226570) ring and the attached alkyl chains. Furthermore, ³¹P and ¹⁹F NMR are specific to the hexafluorophosphate (B91526) ([PF₆]⁻) anion, allowing for the investigation of its local environment and interactions with the cation.
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are complementary and provide a detailed fingerprint of the ionic liquid. FT-IR and Raman spectra exhibit characteristic bands corresponding to the vibrational modes of the [C₃mpyr]⁺ cation (e.g., C-H stretching, ring vibrations) and the [PF₆]⁻ anion (e.g., P-F stretching and bending modes). scispace.comresearchgate.net Shifts in the positions and changes in the intensities of these bands can indicate the nature and strength of ion-ion interactions, conformational changes, and the influence of external factors like temperature or the presence of solutes. researchgate.netionike.com The rule of mutual exclusion for the fundamental modes of the PF₆⁻ ion applies, aiding in spectral assignment. scispace.com
Electrochemical Characterization Methods (Cyclic Voltammetry, Electrochemical Impedance Spectroscopy, Galvanostatic Cycling)
The electrochemical properties of [C₃mpyr][PF₆] are paramount for its use as an electrolyte in devices such as supercapacitors and batteries.
Cyclic Voltammetry (CV): CV is used to determine the electrochemical stability window (ESW) of the ionic liquid. This is the potential range within which the electrolyte remains stable without undergoing oxidation or reduction. Pyrrolidinium-based ionic liquids are known for their wide electrochemical windows, which is a key factor for high-voltage applications. researchgate.netacs.orgresearchgate.netacs.org Theoretical studies combining density functional theory with molecular dynamics have been used to predict the ESWs of pyrrolidinium hexafluorophosphate systems. acs.orgberkeley.edu
Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful non-destructive technique used to measure the ionic conductivity of [C₃mpyr][PF₆]. By applying a small AC voltage over a range of frequencies, a Nyquist plot is generated, from which the bulk resistance of the electrolyte can be determined. This resistance is then used to calculate the ionic conductivity, a critical parameter for electrolyte performance. researchgate.netyoutube.comchemrxiv.org EIS also provides valuable information about the processes occurring at the electrode-electrolyte interface. nih.gov
Galvanostatic Cycling: This technique, also known as galvanostatic charge-discharge, is essential for evaluating the performance of an electrochemical device, such as a supercapacitor, that uses [C₃mpyr][PF₆] as the electrolyte. By applying a constant current and measuring the voltage response over many cycles, key performance metrics like specific capacitance, energy and power density, and cycling stability can be determined. researchgate.netdiva-portal.orgresearchgate.net The shape of the charge-discharge curves provides insight into the capacitive behavior and resistance of the device.
Thermal Analysis Techniques (Differential Scanning Calorimetry for Phase Transitions, Thermogravimetric Analysis for Thermal Stability)
Thermal analysis is crucial for defining the operational temperature limits and understanding the phase behavior of [C₃mpyr][PF₆].
Differential Scanning Calorimetry (DSC): DSC is used to measure heat flow to or from a sample as a function of temperature or time. It is employed to identify phase transitions, such as the glass transition temperature (T₉) where an amorphous solid becomes rubbery, and the melting point (Tₘ) of crystalline phases. nih.govresearchgate.net For many ionic liquids, including pyrrolidinium-based ones, these transitions dictate the lower limit of their practical operating temperature range. ajer.org
Thermogravimetric Analysis (TGA): TGA measures the mass of a sample as the temperature is increased at a controlled rate. This technique is used to determine the thermal stability of [C₃mpyr][PF₆]. The onset temperature of mass loss indicates the beginning of thermal decomposition, which defines the upper operational temperature limit of the ionic liquid. Pyrrolidinium-based ionic liquids generally exhibit high thermal stability. nih.govacs.org
While these techniques are standard for characterizing pyrrolidinium-based ionic liquids, specific, experimentally-derived T₉ and decomposition temperatures for 1-Methyl-1-propylpyrrolidinium hexafluorophosphate were not available in the reviewed literature.
X-ray Diffraction (XRD) for Crystalline Structure and Solid Solution Analysis
X-ray diffraction is the primary technique for determining the arrangement of ions in the solid, crystalline state. nih.gov By analyzing the angles and intensities of diffracted X-rays, the crystal structure, including the dimensions of the unit cell and the positions of the cations and anions, can be elucidated. esrf.fracs.org For ionic liquids like [C₃mpyr][PF₆], XRD can reveal how the ions pack together, providing fundamental insight into the relationship between structure and physical properties. esrf.fr Furthermore, simultaneous XRD-DSC systems can be used to observe crystallization behavior as a function of temperature. rigaku.com
Microscopy Techniques (e.g., Atomic Force Microscopy for Interfacial Layer Imaging)
Understanding the structure of the interface between the [C₃mpyr][PF₆] electrolyte and the electrode surface is critical for optimizing electrochemical device performance.
Atomic Force Microscopy (AFM): AFM has become a key method for the direct, local investigation of the electrode-electrolyte interface with sub-nanometer resolution. mdpi.com By measuring the force between a sharp tip and the electrode surface, AFM can map the layered structure of the ions. jst.go.jp Studies on ionic liquids have revealed the formation of multiple, discrete ion layers at the interface, the structure of which is highly dependent on the applied electrode potential. acs.orgillinois.edu This technique provides direct visualization of the electric double layer, moving beyond classical models and offering crucial insights into the capacitive charging mechanisms. illinois.edu
Chromatographic Methods (e.g., Capillary Electrophoresis, Ion Chromatography) for Stability Monitoring
Chromatographic techniques are vital for assessing the purity of [C₃mpyr][PF₆] and for monitoring its degradation over time.
Ion Chromatography (IC): IC is a widely used and effective method for quantifying anionic impurities, particularly halides (e.g., chloride, bromide), in ionic liquids. dntb.gov.uaresearchgate.netacs.org Since halide impurities from the synthesis process can significantly narrow the electrochemical window and lead to corrosion, their detection at parts-per-million (ppm) levels is crucial for quality control. acs.org IC can simultaneously separate and quantify various anions, ensuring the high purity required for electrochemical applications. researchgate.net
Capillary Electrophoresis (CE): CE is another powerful separation technique used for monitoring the purity and stability of ionic liquids. mdpi.comdoaj.org It offers high efficiency and requires only very small sample volumes. CE, especially when coupled with mass spectrometry (CE-MS), can be used to detect potential decomposition products of both the cation and the anion, providing a detailed picture of the electrolyte's stability under different aging conditions (e.g., elevated temperature). mdpi.comrsc.orgmdpi.com
Future Research Directions and Emerging Paradigms for C₃mpyr Pf₆
Addressing Challenges in [C₃mpyr][PF₆] Research (e.g., Low-Temperature Performance, Long-Term Stability)
Despite its favorable properties, such as a potentially wide electrochemical stability window and low volatility, the practical application of [C₃mpyr][PF₆] is hindered by significant challenges, primarily related to its performance at low temperatures and its long-term stability.
Low-Temperature Performance: A common drawback for many ionic liquids is a significant increase in viscosity and a corresponding decrease in ionic conductivity at sub-ambient temperatures. This behavior can severely limit the performance of electrochemical devices like batteries and supercapacitors in colder climates. For instance, a ternary electrolyte system containing a pyrrolidinium (B1226570) cation showed improved rate capability at -20 °C compared to binary systems, highlighting the need for formulation strategies to overcome these low-temperature limitations. researchgate.net Future research must focus on understanding the fundamental ion transport mechanisms at these temperatures and developing strategies, such as the use of co-solvents or mixed-salt formulations, to mitigate the loss of performance.
Long-Term Stability: The long-term stability of [C₃mpyr][PF₆] is a critical concern for its viability in commercial devices. The hexafluorophosphate (B91526) ([PF₆]⁻) anion is known to be susceptible to thermal decomposition and hydrolysis, especially in the presence of trace amounts of water. This degradation can produce highly corrosive species like hydrofluoric acid (HF), which can damage device components and degrade performance over time. diva-portal.org Furthermore, the electrochemical stability of the pyrrolidinium cation itself can be a limiting factor. mdpi.com Research is needed to enhance the intrinsic stability of the IL through purification methods that rigorously exclude water and by exploring protective additives that can scavenge harmful decomposition products. Thermogravimetric analysis (TGA) is a crucial technique for evaluating the thermal stability of ILs, with decomposition onset temperatures being a key parameter. mdpi.comacs.org
| Challenge | Key Issues | Potential Research Directions |
| Low-Temperature Performance | Increased viscosity, Decreased ionic conductivity | Development of IL mixtures and co-solvent systems, Fundamental studies of ion transport |
| Long-Term Stability | Thermal decomposition, Susceptibility to hydrolysis (from [PF₆]⁻ anion) | Ultra-purification techniques, Use of stabilizing additives, Exploration of more stable anions |
Exploration of Novel Anion/Cation Combinations for Tailored Properties
One of the most significant advantages of ionic liquids is their "designer" nature, where their physicochemical properties can be finely tuned by modifying the structure of the constituent cation and anion. chim.it This paradigm is central to overcoming the limitations of [C₃mpyr][PF₆].
Future research will heavily involve the synthesis and characterization of new pyrrolidinium-based ILs with alternative anions that offer superior stability and performance. For example, anions like bis(trifluoromethanesulfonyl)imide ([NTf₂]⁻ or TFSI) and bis(fluorosulfonyl)imide ([FSI]⁻) are known to impart greater thermal stability and hydrophobicity compared to [PF₆]⁻. mdpi.comresearchgate.netresearchgate.net Studies have shown that pyrrolidinium-based ILs with the [NTf₂]⁻ anion exhibit very good thermal stability, with decomposition onset temperatures exceeding 700 K. acs.orgresearchgate.net The choice of anion also significantly influences the viscosity and ionic conductivity of the resulting IL. rsc.org
Modification of the cation structure also offers a route to tailored properties. Altering the length of the alkyl chains on the pyrrolidinium ring can affect the IL's melting point, viscosity, and thermal stability. mdpi.com For example, research on 1-alkyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imides demonstrated how changing the alkyl chain from propyl to butyl affects thermophysical properties. acs.orgresearchgate.net This systematic approach allows for the creation of task-specific ionic liquids designed for particular applications. chim.it
| Ion Component | Modification Strategy | Target Property Improvement |
| Anion | Replace [PF₆]⁻ with [NTf₂]⁻, [FSI]⁻, or oligoether anions | Enhanced thermal and electrochemical stability, Lower viscosity, Reduced hydrolysis |
| Cation | Vary alkyl chain length (e.g., butyl, hexyl), Introduce functional groups | Tuned melting point, viscosity, and density, Improved solubility characteristics |
Integration of [C₃mpyr][PF₆] in Next-Generation Electrochemical Devices
The unique properties of pyrrolidinium-based ILs, including their low volatility and non-flammability, make them attractive candidates for safer electrolytes in advanced energy storage systems. acs.org Research is expanding beyond conventional lithium-ion batteries to integrate ILs like [C₃mpyr][PF₆] into next-generation devices.
Flexible and Solid-State Batteries: [C₃mpyr][PF₆] can be incorporated into polymer matrices to form hybrid gel polymer electrolytes (GPEs). These GPEs combine the mechanical flexibility of polymers with the ionic conductivity of ILs, making them ideal for shape-variant and flexible batteries. researchgate.net Research has demonstrated the potential of GPEs based on the 1-methyl-1-propylpyrrolidinium (B8573862) cation for such applications. researchgate.net
Supercapacitors: Supercapacitors demand electrolytes with high ionic conductivity and wide electrochemical windows to achieve high power density and long cycle life. aristonpubs.com Pyrrolidinium-based ILs are well-suited for this application. mdpi.com Future work will focus on optimizing the formulation of [C₃mpyr][PF₆]-based electrolytes to maximize the performance of emerging supercapacitor architectures, such as those using amorphous metal-organic frameworks (MOFs) or other advanced nanomaterials as electrodes. mdpi.comuts.edu.au
Advanced Theoretical and Computational Approaches for Predictive Design
The sheer number of possible cation-anion combinations makes a purely experimental approach to discovering new ionic liquids inefficient. rsc.org Advanced theoretical and computational methods are emerging as indispensable tools for the predictive design of ILs with specific, targeted properties.
Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to predict fundamental molecular properties, including ion structures, charge distribution, and interaction energies. This information provides insights into the electrochemical stability window and transport properties of a potential IL.
Molecular Dynamics (MD) Simulations: MD simulations can model the collective behavior of ions to predict macroscopic properties such as density, viscosity, and ionic conductivity. These simulations help researchers understand how structural modifications at the molecular level translate into the bulk properties of the liquid.
Machine Learning (ML): By training algorithms on existing experimental data, ML models can rapidly predict the properties of new, unsynthesized ionic liquids. This data-driven approach can significantly accelerate the screening of vast numbers of potential candidates, guiding experimental efforts toward the most promising structures for a given application. llnl.gov These computational frameworks will enable a more rational and efficient design process for tailoring the next generation of pyrrolidinium-based ILs.
Expanding Sustainable Applications of [C₃mpyr][PF₆] in Emerging Technologies
The perception of ionic liquids as "green" solvents, primarily due to their negligible vapor pressure which reduces air pollution, has opened up research into a wide range of sustainable applications beyond energy storage. researchgate.netnbinno.comelsevierpure.com
Heat-Transfer Fluids: The high thermal stability and wide liquid range of certain pyrrolidinium-based ILs make them promising candidates for heat-transfer fluids in industrial processes. acs.orgresearchgate.net Their non-flammability offers a significant safety advantage over conventional organic heat-transfer fluids. acs.org Research into pyrrolidinium bis(trifluoromethylsulfonyl)imides has shown they possess high energy storage densities and thermal conductivities comparable to commercial fluids, suggesting their potential in sustainable energy management. researchgate.net
Green Chemistry and Catalysis: Ionic liquids can serve as environmentally benign reaction media for chemical synthesis and catalysis. nbinno.com Their unique solvation properties can lead to enhanced reaction rates and selectivities. Future research could explore the use of [C₃mpyr][PF₆] as a recyclable solvent for various organic transformations, contributing to the development of more sustainable chemical processes. nbinno.com Other potential applications include their use in extraction and separation processes, contributing to a circular economy. researchgate.net
Q & A
Q. Table 1. Water Solubility vs. Temperature
| Temperature (K) | Solubility (mg/mL) |
|---|---|
| 288.15 | 2.3 |
| 298.15 | 3.1 |
| 318.15 | 5.4 |
What experimental strategies resolve contradictions in phase behavior data for hexafluorophosphate-based ionic liquid mixtures?
Advanced
Contradictions often arise from cation-cation interactions in multicomponent systems. Use the Modified Quasichemical Model (MQM) to predict liquidus projections and the Compound Energy Formalism (CEF) for solid solutions. For example, in ternary systems with [C₃mpyrr][PF₆], asymmetric interpolation methods account for non-ideal mixing enthalpies. Validate predictions with X-ray diffraction to confirm crystal packing and DSC for phase transition enthalpies (~120–150 J/g for solid-liquid transitions) .
How does the hydrolysis stability of this compound vary under acidic vs. basic conditions?
Advanced
Hydrolysis is negligible in basic conditions (pH > 10) but accelerates under acidic catalysis (pH < 4). Monitor decomposition via ¹⁹F NMR to detect PF₆⁻ degradation products (e.g., PO₄³⁻ and HF). Kinetic studies show a 10-fold increase in hydrolysis rate at pH 2 compared to pH 6. Stabilize the IL by avoiding protic solvents and storing under inert atmospheres .
What advanced analytical techniques are used to quantify trace impurities in this ionic liquid?
Advanced
Tetraphenylarsonium chloride gravimetry selectively precipitates PF₆⁻ for impurity analysis. For halide residuals (e.g., Cl⁻, Br⁻), ion chromatography with conductivity detection achieves detection limits of 0.1 ppm. Spectrophotometric methods using ferroin complexes (λ = 510 nm) quantify PF₆⁻ concentration with <2% error .
How do cation structural variations (e.g., pyrrolidinium vs. imidazolium) impact electrochemical performance in supercapacitor applications?
Advanced
Pyrrolidinium cations (e.g., [C₃mpyrr]⁺) exhibit wider electrochemical windows (~4.5 V) than imidazolium analogs (~3.5 V) due to reduced π-π interactions. Cyclic voltammetry in acetonitrile reveals double-layer capacitance values of 120–150 F/g for [C₃mpyrr][PF₆] vs. 90–110 F/g for imidazolium derivatives. Impedance spectroscopy further shows lower charge-transfer resistance for pyrrolidinium ILs .
What safety protocols are critical when handling this compound?
Basic
Use hydrofluoric acid (HF)-resistant gloves and face shields due to PF₆⁻ decomposition risks. Work in fume hoods with HEPA filters to capture airborne particulates. Store at <25°C under nitrogen to prevent moisture absorption and hydrolysis. Emergency showers and 2.5% calcium gluconate gel must be accessible for HF exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
